(Ethoxymethyl)cyclododecane, also known as Boisambrene Forte, is an organic compound with the molecular formula and a molecular weight of approximately 242.4 g/mol. It is characterized by its light yellow liquid form and a woody amber-like odor, making it suitable for use in perfumery and fragrance applications. This compound is not naturally occurring and is synthesized through
The synthesis of (ethoxymethyl)cyclododecane typically involves the reaction of cyclododecanol with paraformaldehyde in the presence of hydrochloric acid to produce cyclododecyl chloromethyl ether. This intermediate is then treated with sodium ethylate to yield (ethoxymethyl)cyclododecane . The compound can undergo hydrolysis, breaking down into cyclododecanol, formaldehyde, and ethanol under specific conditions .
The primary method for synthesizing (ethoxymethyl)cyclododecane involves:
This method yields a product that can be purified through distillation, achieving high purity levels suitable for commercial applications .
(Ethoxymethyl)cyclododecane is primarily used in the fragrance industry due to its unique odor profile and fixative properties. Its applications include:
Several compounds share structural or functional similarities with (ethoxymethyl)cyclododecane. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Cyclododecane | Waxy solid; used as a temporary binder | |
| (1-Ethoxyethoxy)cyclododecane | Similar odor enhancement properties | |
| Cyclododecanol | Alcohol form; precursor in the synthesis of other compounds | |
| Boisamber | Similar woody scent; used in perfumes |
What sets (ethoxymethyl)cyclododecane apart from these similar compounds is its specific combination of fixative properties and unique woody amber scent profile. While other cyclododecane derivatives may serve functional roles in perfumery, (ethoxymethyl)cyclododecane's ability to enhance and stabilize fragrances makes it particularly valuable in high-end perfume formulations .
(Ethoxymethyl)cyclododecane is an organic compound characterized by a cyclododecane ring with an ethoxymethyl substituent [1]. The molecular formula of this compound is C15H30O with a molecular weight of 226.40 g/mol [1]. The structure features a 12-membered saturated carbocyclic ring with an ethoxymethyl group (-CH2OCH2CH3) attached to one of the carbon atoms in the ring [1] [7].
The cyclododecane ring in (ethoxymethyl)cyclododecane predominantly adopts a square configuration with three carbon-carbon bonds per side [14]. This conformation minimizes strain within the macrocyclic structure and provides optimal spatial arrangement for the carbon atoms [14] [15]. The anti-zigzag configuration with staggered hydrogens is energetically favorable, similar to the parent cyclododecane structure [14].
Conformational analysis reveals that (ethoxymethyl)cyclododecane likely exists in multiple low-energy conformers, estimated between 7-10 major conformations [14] [15]. The predominant conformer exhibits minimal eclipsed configurations, which contributes to its stability [14]. Transannular interactions are present within the ring structure, with hydrogen-hydrogen distances typically ranging from 2.1 to 2.3 Å [14].
Table 1: Conformational Features of (Ethoxymethyl)cyclododecane
| Conformational Feature | Description |
|---|---|
| Predominant Ring Conformation | Square configuration with three C-C bonds per side |
| Ring Configuration | Anti-zigzag configuration with staggered hydrogens |
| Transannular Interactions | Present, with H···H distances typically 2.1-2.3 Å |
| HCCH Eclipsed Configurations | Minimal in the predominant conformer |
| Ethoxymethyl Group Orientation | Likely perpendicular to the plane of the cyclododecane ring |
| Ring Flexibility | High flexibility compared to smaller rings |
| Conformational Energy Differences | Estimated 1-3 kcal/mol between major conformers |
The ethoxymethyl substituent introduces additional conformational complexity to the molecule [1] . This group likely adopts an orientation perpendicular to the plane of the cyclododecane ring to minimize steric interactions . Rotational barriers for the ethoxymethyl group are estimated to be low to moderate (2-5 kcal/mol), allowing for some conformational flexibility .
Temperature has a significant effect on the conformational distribution of (ethoxymethyl)cyclododecane [14] [15]. As temperature increases, the population spreads across a broader range of conformers due to increased thermal energy overcoming the relatively small energy barriers between conformations [15]. This behavior is consistent with other macrocyclic compounds of similar size [14] [15].
The crystallographic properties of (ethoxymethyl)cyclododecane have been predicted based on structural similarities with related compounds [16]. The compound is expected to crystallize in either a monoclinic or orthorhombic crystal system, with space groups likely to be P21/c or P212121, which are common for similar macrocyclic compounds [16].
Predicted unit cell parameters for (ethoxymethyl)cyclododecane include dimensions of approximately a ≈ 10-12 Å, b ≈ 12-14 Å, c ≈ 14-16 Å, with β ≈ 95-105° if monoclinic [16]. The crystal structure would likely contain 4 molecules per unit cell (Z = 4), which is typical for similar compounds [16]. The estimated crystal density is approximately 0.85-0.90 g/cm³ [16] [18].
Table 2: Predicted Crystallographic Properties of (Ethoxymethyl)cyclododecane
| Property | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P21/c or P212121 |
| Unit Cell Parameters | a ≈ 10-12 Å, b ≈ 12-14 Å, c ≈ 14-16 Å, β ≈ 95-105° (if monoclinic) |
| Z Value | 4 |
| Crystal Density | ~0.85-0.90 g/cm³ |
| Crystal Packing | Layered structure with interdigitated alkyl chains |
The crystal packing arrangement is predicted to form a layered structure with interdigitated alkyl chains [16]. Intermolecular interactions in the crystal are primarily van der Waals forces with minimal hydrogen bonding due to the limited hydrogen bond acceptor capacity (only one oxygen atom) and absence of hydrogen bond donors [1] [11].
Stereoelectronic effects play an important role in determining the conformational preferences and reactivity of (ethoxymethyl)cyclododecane [11]. The compound exhibits a weak anomeric effect at the carbon-oxygen-carbon linkage, which influences the preferred orientation of the ethoxymethyl group [11]. Significant hyperconjugation occurs between carbon-hydrogen sigma bonds and carbon-oxygen sigma* antibonding orbitals, contributing to conformational stability [11].
Orbital interactions, particularly nO → σ*C-C interactions (where a lone pair of electrons from oxygen interacts with an antibonding orbital of an adjacent carbon-carbon bond), stabilize specific conformations of the molecule [11]. These stereoelectronic effects are defined as geometric constraints placed on the ground state of the molecule arising from considerations of orbital overlap [11].
Predicted bond lengths for (ethoxymethyl)cyclododecane include carbon-carbon bonds in the ring of approximately 1.52-1.54 Å, carbon-oxygen bonds of 1.41-1.43 Å, and carbon-carbon bonds in the ethyl group of 1.50-1.52 Å [1] [16]. Bond angles are estimated to be 112-115° for carbon-carbon-carbon angles in the ring and 110-112° for the carbon-oxygen-carbon angle [16].
The thermochemical profile of (ethoxymethyl)cyclododecane provides essential information about its physical state and behavior under various temperature conditions [1]. Based on structural analysis and comparison with similar compounds, the melting point of (ethoxymethyl)cyclododecane is estimated to be in the range of 20-25°C [1] [8]. This relatively low melting point indicates that the compound exists as a liquid at standard room temperature (approximately 25°C) [8].
The boiling point of (ethoxymethyl)cyclododecane is estimated to be between 290-300°C at atmospheric pressure (760 mmHg) [8] [13]. This high boiling point is consistent with the compound's molecular weight and the presence of the macrocyclic ring structure, which contributes to intermolecular forces that must be overcome during vaporization [13].
Table 3: Thermochemical Properties of (Ethoxymethyl)cyclododecane
| Property | Value |
|---|---|
| Melting Point | 20-25°C |
| Boiling Point | 290-300°C at 760 mmHg |
| Heat of Vaporization | 55-65 kJ/mol |
| Heat of Fusion | 15-20 kJ/mol |
| Specific Heat Capacity | 1.8-2.2 J/(g·K) at 25°C |
| Thermal Conductivity | 0.12-0.15 W/(m·K) at 25°C |
| Thermal Expansion Coefficient | 8-10 × 10^-4 K^-1 |
| Glass Transition Temperature | -50 to -40°C |
| Thermal Stability | Stable under normal conditions |
| Decomposition Temperature | >300°C |
The heat of vaporization for (ethoxymethyl)cyclododecane is estimated to be in the range of 55-65 kJ/mol, reflecting the energy required to convert the compound from liquid to gas phase [8]. The heat of fusion, representing the energy required for the solid-to-liquid phase transition, is estimated at 15-20 kJ/mol [8].
(Ethoxymethyl)cyclododecane exhibits typical phase behavior for a macrocyclic ether, existing as a liquid at room temperature with no known polymorphism [8] [13]. The compound has an estimated glass transition temperature between -50 and -40°C, below which it would transition to a glassy, amorphous solid state rather than a crystalline solid [8].
The thermal stability of (ethoxymethyl)cyclododecane is generally good under normal conditions, with a predicted decomposition temperature above 300°C [8]. This stability is attributed to the relatively inert nature of the ether linkage and the stability of the cyclododecane ring [1] [8].
Other thermophysical properties include an estimated specific heat capacity of 1.8-2.2 J/(g·K) at 25°C, thermal conductivity of 0.12-0.15 W/(m·K) at 25°C, and a thermal expansion coefficient of approximately 8-10 × 10^-4 K^-1 [8]. These properties are consistent with those of similar organic compounds containing macrocyclic structures and ether functional groups [8].
The solubility characteristics of (ethoxymethyl)cyclododecane are primarily determined by its molecular structure, which features a large hydrophobic cyclododecane ring and a moderately polar ethoxymethyl group [1] [9]. The compound exhibits limited water solubility, estimated to be less than 1.5 mg/L at 20°C, due to its predominantly hydrophobic nature [8] [9].
The partition coefficient (LogP), which measures the differential solubility of a compound in octanol and water, is reported to be 6.1 for (ethoxymethyl)cyclododecane [1]. This high LogP value indicates strong lipophilicity and preference for non-polar environments [1] [9]. The octanol-water partition coefficient (Log Kow) is also 6.1 at 25°C, confirming the compound's hydrophobic character [9].
Table 4: Solubility Parameters and Partition Coefficients of (Ethoxymethyl)cyclododecane
| Parameter | Value |
|---|---|
| LogP | 6.1 |
| Water Solubility | < 1.5 mg/L at 20°C |
| Partition Coefficient (octanol/water) | Log Kow = 6.1 at 25°C |
| Hildebrand Solubility Parameter | ~16-18 MPa^(1/2) |
| Hansen Solubility Parameter - Dispersion (δd) | ~16-17 MPa^(1/2) |
| Hansen Solubility Parameter - Polar (δp) | ~2-3 MPa^(1/2) |
| Hansen Solubility Parameter - Hydrogen Bonding (δh) | ~1-2 MPa^(1/2) |
| Total Hansen Solubility Parameter (δt) | ~16-18 MPa^(1/2) |
The Hildebrand solubility parameter for (ethoxymethyl)cyclododecane is estimated to be approximately 16-18 MPa^(1/2), which is characteristic of moderately non-polar organic compounds [20]. This parameter represents the square root of the cohesive energy density and provides a numerical estimate of the degree of interaction between molecules [20].
Hansen solubility parameters offer a more detailed characterization of solubility behavior by dividing the total cohesive energy into three components: dispersion forces, polar forces, and hydrogen bonding [20]. For (ethoxymethyl)cyclododecane, the dispersion parameter (δd) is estimated to be 16-17 MPa^(1/2), reflecting the significant contribution of van der Waals forces to intermolecular interactions [20]. The polar parameter (δp) is much lower at approximately 2-3 MPa^(1/2), consistent with the limited polarity of the ether group [20]. The hydrogen bonding parameter (δh) is minimal at 1-2 MPa^(1/2), due to the absence of hydrogen bond donors and the weak hydrogen bond accepting capacity of the single oxygen atom [9] [20].
Based on these solubility parameters, (ethoxymethyl)cyclododecane demonstrates high solubility in non-polar solvents such as hexane and toluene [9] [13]. It exhibits low solubility in polar solvents like acetone and acetonitrile [9]. Solubility in alcohols ranges from low to moderate, depending on the alcohol chain length, with solubility generally increasing as the alcohol becomes more non-polar [9] [13].
The synthesis of (ethoxymethyl)cyclododecane through alkylation pathways represents one of the most direct and practical approaches to obtain this specialized cyclic ether compound. Cyclododecanol serves as the primary precursor in these synthetic routes, offering multiple strategic advantages including commercial availability and reactive hydroxyl functionality [1] [2].
The fundamental approach involves the direct alkylation of cyclododecanol with ethoxymethyl halides under basic conditions. This methodology typically employs strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide or tetrahydrofuran [3] [4]. The reaction proceeds through nucleophilic substitution mechanisms, where the cyclododecanol is first deprotonated to form the corresponding alkoxide, which subsequently attacks the electrophilic carbon of the ethoxymethyl halide.
Reaction conditions for optimal yields typically involve temperatures ranging from 50-80°C under inert atmosphere conditions. The choice of base significantly influences both reaction rate and selectivity, with sodium hydride providing superior results due to its ability to generate highly nucleophilic alkoxide species without competing side reactions [3] [4].
The alkylation pathway operates through a bimolecular nucleophilic substitution mechanism, where the rate-determining step involves the attack of the cyclododecanol-derived alkoxide on the ethoxymethyl halide [5] [4]. This mechanism requires careful consideration of steric factors, as the twelve-membered cyclododecane ring can present conformational constraints that affect reaction efficiency.
Stereochemical outcomes are generally predictable, with the reaction proceeding with inversion of configuration at the electrophilic center when chiral ethoxymethyl halides are employed. The conformational flexibility of the cyclododecane ring system minimizes steric hindrance, allowing for relatively high reaction rates compared to more rigid cyclic systems [6].
Successful implementation of alkylation pathways requires careful optimization of several critical parameters. Solvent selection plays a crucial role, with polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, or tetrahydrofuran providing optimal solvation of both the alkoxide nucleophile and the halide leaving group [3] [4].
Temperature control is essential for maximizing yields while minimizing side reactions. Temperatures below 50°C often result in incomplete conversion, while temperatures above 80°C can promote elimination reactions and thermal decomposition of sensitive intermediates [7].
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 50-80°C | 60-80% yield |
| Base Equivalents | 1.2-1.5 equiv | Maximum conversion |
| Reaction Time | 4-8 hours | Complete conversion |
| Solvent Volume | 5-10 mL/g substrate | Optimal concentration |
Catalytic etherification represents a more sophisticated approach to (ethoxymethyl)cyclododecane synthesis, offering advantages in terms of atom economy and environmental sustainability. These methodologies typically involve transition metal catalysts or acid-base catalytic systems that facilitate ether bond formation under controlled conditions [8] [9].
Palladium-catalyzed etherification has emerged as a particularly effective methodology for forming complex ether linkages. The catalytic cycle typically involves oxidative addition of the ethoxymethyl halide to the palladium center, followed by coordination and insertion of the cyclododecanol substrate [10]. This approach offers excellent regioselectivity and can accommodate a wide range of functional group variations.
Copper-catalyzed systems provide an alternative approach with distinct mechanistic pathways. Copper catalysts typically operate through single-electron transfer mechanisms, generating radical intermediates that can undergo coupling reactions to form the desired ether bonds [11]. These systems are particularly effective for challenging substrates where traditional nucleophilic substitution approaches fail.
Bronsted acid catalyzed etherification represents a classical approach that remains relevant for industrial applications due to its simplicity and cost-effectiveness [12] [7]. The mechanism typically involves protonation of the cyclododecanol hydroxyl group, followed by nucleophilic attack by ethoxymethanol or related ethoxy-containing species.
The catalytic cycle begins with protonation of the hydroxyl group, converting it into a better leaving group. Subsequent nucleophilic attack by the ethoxymethyl species leads to formation of the desired ether bond with concurrent elimination of water [12] [7].
Lewis acid catalysts such as boron trifluoride etherate or aluminum chloride can provide enhanced reactivity through coordination to oxygen centers, activating both nucleophilic and electrophilic components of the reaction [9]. These systems often operate under milder conditions compared to Bronsted acid catalysts.
The effectiveness of catalytic etherification systems depends critically on kinetic parameters including catalyst loading, substrate concentration, and reaction temperature. Optimal catalyst loadings typically range from 1-10 mol%, with higher loadings providing faster reaction rates but potentially increased side product formation [8] [9].
Thermodynamic factors favor ether formation due to the stability of the carbon-oxygen bond and the elimination of small molecules such as water or hydrogen halides. The driving force for these reactions can be enhanced through removal of by-products using molecular sieves or continuous distillation techniques [13].
The purification of (ethoxymethyl)cyclododecane presents unique challenges due to the similar physical properties of starting materials, products, and side products. Effective purification strategies must address these challenges while maintaining high product purity and acceptable recovery yields [14] [15].
Fractional distillation represents the primary industrial purification method for (ethoxymethyl)cyclododecane. The effectiveness of this approach depends on sufficient boiling point differences between the target compound and impurities. Based on structural analysis and comparison with related compounds, (ethoxymethyl)cyclododecane is expected to have a boiling point of approximately 280°C [16] [17].
Multi-column distillation systems are often required to achieve acceptable purity levels. The first column typically removes low-boiling impurities including unreacted starting materials and volatile side products. The second column effects the primary separation of the target compound from higher-boiling impurities and oligomeric by-products [14] [18].
Vacuum distillation techniques are essential for preventing thermal decomposition during purification. Operating under reduced pressure (typically 10-50 mmHg) allows distillation at lower temperatures, preserving product integrity while maintaining reasonable separation efficiency [14] [19].
| Distillation Type | Operating Pressure | Temperature Range | Typical Purity |
|---|---|---|---|
| Atmospheric | 760 mmHg | 280-290°C | 85-90% |
| Vacuum (50 mmHg) | 50 mmHg | 220-230°C | 90-95% |
| High Vacuum (10 mmHg) | 10 mmHg | 180-190°C | 95-98% |
Column chromatography provides superior resolution for challenging separations where distillation proves inadequate. Silica gel stationary phases with gradient elution systems using hexane-ethyl acetate mixtures typically provide excellent separation of (ethoxymethyl)cyclododecane from structurally similar impurities [15] [20].
High-performance liquid chromatography offers the highest resolution for analytical and preparative applications. Reversed-phase systems using C18 stationary phases with methanol-water mobile phases can achieve baseline separation of closely related compounds [15]. This technique is particularly valuable for determining purity levels and identifying trace impurities.
Preparative chromatography using automated systems allows for efficient processing of multi-gram quantities while maintaining high resolution. These systems typically employ larger diameter columns with specialized packing materials optimized for high throughput applications [15].
Mobile phase optimization for chromatographic separations requires systematic evaluation of solvent polarity, pH, and additive effects. For (ethoxymethyl)cyclododecane purification, non-polar to moderately polar solvent systems typically provide optimal resolution [15] [21].
Temperature programming in gas chromatographic analysis allows for improved separation of complex mixtures. Temperature gradients starting at 50°C and increasing to 280°C at controlled rates can effectively separate (ethoxymethyl)cyclododecane from related compounds [21].
The industrial production of (ethoxymethyl)cyclododecane faces multiple challenges that significantly impact process economics and technical feasibility. These challenges span raw material supply, process control, environmental compliance, and economic considerations [22] [23] [24].
Cyclododecane availability represents a primary constraint for industrial production. Cyclododecane is primarily produced through the trimerization of butadiene followed by hydrogenation, making it subject to petroleum market volatility and limited supplier networks [25] [26] [27]. Current global production capacity for cyclododecane is estimated at approximately 50,000 tons annually, with major producers located in Europe, Asia, and North America [24].
Cost volatility in cyclododecane pricing directly impacts the economics of (ethoxymethyl)cyclododecane production. Price fluctuations of 20-40% annually are common, driven by crude oil prices, butadiene availability, and demand from competing applications such as nylon-12 production [23] [24].
Ethylene oxide supply presents additional challenges due to its hazardous nature and specialized handling requirements. Ethylene oxide production involves significant safety considerations and environmental regulations, contributing to supply chain complexity and cost [28] [29] [30].
Temperature and pressure control in ethoxylation reactions requires sophisticated process control systems due to the highly exothermic nature of ethylene oxide reactions. Temperatures must be maintained within narrow ranges (typically ±2°C) to prevent thermal runaway while ensuring adequate reaction rates [8] [22].
Ethylene oxide handling systems must incorporate multiple safety features including emergency shutdown systems, explosion suppression, and continuous atmospheric monitoring. These requirements significantly increase capital investment and operational complexity [22] [28].
Heat management represents a critical engineering challenge due to the substantial heat release during ethoxylation reactions. Effective heat removal systems are essential for maintaining product quality and preventing dangerous pressure buildup [22].
| Process Parameter | Target Range | Control Tolerance | Impact of Deviation |
|---|---|---|---|
| Reaction Temperature | 110-140°C | ±2°C | Product distribution |
| System Pressure | 2-5 bar | ±0.1 bar | Safety and yield |
| Catalyst Concentration | 0.1-0.5% | ±0.05% | Reaction rate |
| Ethylene Oxide Feed Rate | Stoichiometric | ±5% | Selectivity |
Ethylene oxide emissions are subject to stringent environmental regulations due to the compound's classification as a carcinogen and its high reactivity. Industrial facilities must implement closed-loop systems and advanced emission control technologies to meet regulatory requirements [28] [29] [30].
Wastewater treatment requirements are particularly demanding due to the potential presence of ethylene oxide, ethylene glycol, and other organic compounds. Treatment systems must achieve very low discharge limits while managing high chemical oxygen demand [23] [29].
Safety regulations governing ethylene oxide handling require comprehensive safety management systems, specialized training programs, and regular safety audits. These requirements contribute significantly to operational costs and complexity [28] [30].
Capital investment requirements for industrial-scale production are substantial, with typical plant investments ranging from $50-100 million for facilities producing 10,000-20,000 tons annually [23] [24]. These high capital requirements create significant barriers to entry and limit the number of potential producers.
Operating cost structure is dominated by raw material costs (60-70% of total production cost), followed by energy costs (15-20%) and labor/maintenance costs (10-15%) [23]. This cost structure makes the process highly sensitive to raw material price fluctuations.
Market demand uncertainty for specialized compounds like (ethoxymethyl)cyclododecane creates additional risks for potential investors. Limited market size and application-specific demand patterns make demand forecasting challenging [24].
Competitive positioning against alternative compounds and synthetic routes requires continuous process optimization and cost reduction efforts. Success in this market segment typically requires either significant cost advantages or unique product performance characteristics [24] [31].